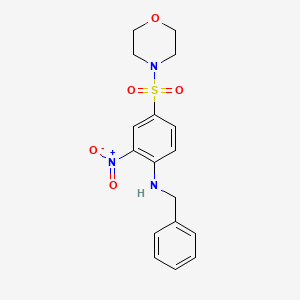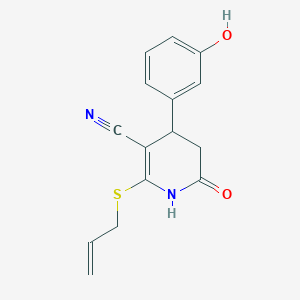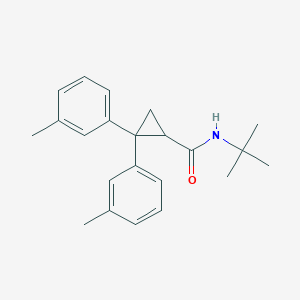![molecular formula C14H10N4OS B4957296 N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4957296.png)
N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide is a chemical compound with the molecular formula C11H9N3O . It is a derivative of isonicotinamide, which is the amide form of isonicotinic acid . Isonicotinamide is an isomer of nicotinamide, which has the carboxamide group in the 3-position .
Molecular Structure Analysis
The molecular structure of N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide involves a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Crystal Engineering
The crystal structure of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide reveals interesting features. It is a tricationic pro-ligand with pendant alkylated 4-pyridyl arms. The compound forms strong N–H⋯O hydrogen bonds with triflate anions, resulting in a 3D supramolecular synthon. Researchers explore its crystal packing, interaction energies, and surface analysis to understand its behavior in solid-state chemistry .
Anion Receptors and Molecular Recognition
Tridentate pincer ligands, like N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide, can act as anion receptors. Their defined positive charge regions allow them to interact with anions or participate in hydrogen bonding. Investigating their binding affinity for specific anions can lead to applications in sensing, catalysis, and molecular recognition .
Antitubercular Agents
Recent studies highlight the potential of pyrazine derivatives against Mycobacterium tuberculosis (MTB). Analogues of pyrazinamide (PZA) exhibit higher anti-TB activity. Notably, compounds like N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide show promising efficacy, surpassing PZA .
Fungicidal Activity
While not directly studied for fungicidal properties, the structural motifs present in N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide could inspire the design of novel fungicides. Exploring its bioisosterism and modifying its core structure may yield compounds with potent antifungal effects .
Material Science Applications
Heterocyclic compounds, including thiazoles, play essential roles in material science. They find use as fluorescent sensors, dyestuffs, brightening agents, and analytical reagents. Investigating the optical properties and interactions of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide could contribute to these applications .
Direcciones Futuras
The future directions for research on N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide could involve further exploration of its potential biological activities, given the diverse activities exhibited by thiazole derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential applications.
Mecanismo De Acción
Target of Action
The compound N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide, also known as N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide, is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The interaction of the compound with its targets would result in these diverse effects.
Biochemical Pathways
Thiazole derivatives have been known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathway affected.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, thiazole derivatives have been known to have diverse biological activities . Therefore, the results of the compound’s action could range from antioxidant effects to antitumor or cytotoxic effects.
Propiedades
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c19-13(10-4-7-15-8-5-10)18-14-17-12(9-20-14)11-3-1-2-6-16-11/h1-9H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPNEBYWCXISEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4957216.png)
![1-(4-methylphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4957219.png)
![8-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4957226.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4957246.png)

![1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4957267.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)

![1-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B4957288.png)

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B4957302.png)


